molecular formula C18H23N5O4 B11006008 methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate

methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate

Cat. No.: B11006008
M. Wt: 373.4 g/mol
InChI Key: JGAPZGBZXQMLLA-UHFFFAOYSA-N
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Description

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is a complex organic compound that features a tetrazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the phenoxyacetyl group, and finally the coupling with the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is a complex organic compound notable for its potential biological activities. This compound, with a molecular formula of C18H23N5O4C_{18}H_{23}N_{5}O_{4} and a molecular weight of 373.4 g/mol, features a piperidine ring and a tetrazole moiety, suggesting diverse pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes several functional groups that contribute to its biological activity:

Property Details
Common Name This compound
CAS Number 1630851-10-3
Molecular Formula C₁₈H₂₃N₅O₄
Molecular Weight 373.4 g/mol

Pharmacological Potential

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds containing piperidine and tetrazole moieties often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures possess antibacterial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
  • Neuropharmacological Effects : Given the presence of the piperidine ring, there is potential for central nervous system activity, which could be explored for neurodegenerative diseases.

Research indicates that the mechanisms through which this compound exerts its effects may involve:

  • Receptor Binding : Interaction with specific receptors such as G-protein coupled receptors (GPCRs) and other enzyme targets.
  • Signal Transduction Pathways : Modulation of pathways involved in inflammation and cell proliferation.

Synthesis and Evaluation

A recent study synthesized various derivatives of tetrazole-based compounds, including this compound. The synthesized compounds underwent extensive testing for biological activities such as:

  • Antioxidant Potential : Assessed using the DPPH assay, showing significant free radical scavenging capabilities.
  • Antihypertensive Activity : Evaluated through specific assays indicating potential use in managing hypertension.
  • Urease Inhibition : Demonstrated inhibition of urease enzyme activity, suggesting possible applications in treating related gastrointestinal disorders.

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Compound Name Biological Activity
This compoundAntioxidant, antihypertensive, urease inhibitor
1-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)tetrazoleAntimicrobial
1-(4-methylphenyl)-tetrazoleAntioxidant

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[1-[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H23N5O4/c1-22-20-18(19-21-22)14-3-5-15(6-4-14)27-12-16(24)23-9-7-13(8-10-23)11-17(25)26-2/h3-6,13H,7-12H2,1-2H3

InChI Key

JGAPZGBZXQMLLA-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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